molecular formula C3H2BrN3O2 B3056497 4-Bromo-1-nitro-1h-pyrazole CAS No. 7185-93-5

4-Bromo-1-nitro-1h-pyrazole

Cat. No. B3056497
CAS RN: 7185-93-5
M. Wt: 191.97 g/mol
InChI Key: QUGCHRRFRZOACN-UHFFFAOYSA-N
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Description

4-Bromo-1-nitro-1H-pyrazole is a heterocyclic compound with a five-membered ring containing nitrogen atoms. It belongs to the pyrazole family and exhibits diverse properties due to its unique structure. The compound combines a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom in its annular structure. The substituent groups on the other three positions of the ring contribute to its varied synthetical, biological, and photophysical properties .


Synthesis Analysis

The synthesis of 4-bromo-1-nitro-1H-pyrazole involves bromination reactions. For instance, researchers have reported the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles using interesting methodologies. One approach utilizes brominated electrophilic substrates, while the other involves bromination of the pyrazole ring using NBS as the brominating agent .


Molecular Structure Analysis

The molecular structure of 4-bromo-1-nitro-1H-pyrazole consists of a five-membered ring with a bromine atom and a nitro group. Crystallographic data reveals its arrangement and bonding patterns . The 3D structure can be visualized using tools like Java or Javascript .


Chemical Reactions Analysis

4-Bromo-1-nitro-1H-pyrazole can participate in various chemical reactions. For example, it can undergo cyanation reactions, oxidative phosphorylation inhibition, and energy-dependent calcium uptake . Additionally, it can serve as a precursor for the synthesis of more complex pyrazole derivatives through post-functionalization strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1-nitro-1H-pyrazole include its melting point, solubility, stability, and reactivity. Experimental data can provide insights into its behavior under different conditions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 4-Bromo-1-nitro-1H-pyrazole is synthesized under mild reaction conditions and characterized using various techniques like NMR, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006).
  • Suzuki-Miyaura Cross Coupling : A general procedure for synthesizing 4-aryl-1H-pyrazoles involves the Suzuki-Miyaura cross coupling reaction with 4-bromo-1H-1-tritylpyrazole and arylboronic acids (Ichikawa, Nishioka, Arimoto, & Usami, 2010).
  • Acid-Catalyzed Cycloaddition for Synthesis : Acid-catalyzed cycloaddition of hydrazones with β-bromo-β-nitrostyrenes is a method for the regioselective synthesis of 4-nitro-tetrasubstituted pyrazoles (Deng, Liang, & Mani, 2014).

Chemical Properties and Behavior

  • Tautomerism and Structure : The tautomerism and structure of 4-bromo-1H-pyrazoles, including 4-bromo-1-nitro-1H-pyrazole, have been studied using magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).

Mechanism of Action

The specific mechanism of action for 4-bromo-1-nitro-1H-pyrazole depends on its context and application. As a synthetic intermediate, it contributes to the formation of various industrially and pharmaceutically crucial chemicals. Its biological activities and photophysical properties are also noteworthy .

properties

IUPAC Name

4-bromo-1-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-3-1-5-6(2-3)7(8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGCHRRFRZOACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599120
Record name 4-Bromo-1-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-nitro-1h-pyrazole

CAS RN

7185-93-5
Record name 4-Bromo-1-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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